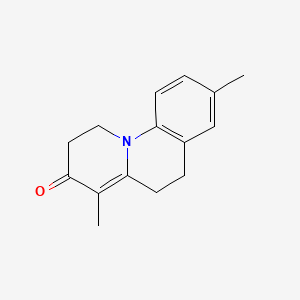

3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-

Vue d'ensemble

Description

AS-601811 est un composé chimique bioactif de formule moléculaire C15H17NO et d'un poids moléculaire de 227,3 g/mol . Il est connu pour son rôle d'inhibiteur de la 5α-réductase stéroïdienne et de modulateur du récepteur des androgènes, principalement utilisé dans l'étude de la perte de cheveux et de l'acné .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'AS-601811 implique la réaction de 6-méthyl-1,2,3,4-tétrahydroquinolin-2-one avec le réactif de Lawesson dans du toluène à reflux pour produire de la 6-méthyl-1,2,3,4-tétrahydroquinolin-2-thione . Cet intermédiaire est ensuite condensé avec de l'éthyl vinyl cétone en présence de carbonate de potassium ou de 1,8-diazabicyclo[5.4.0]undéc-7-ène dans le tétrahydrofurane pour produire le produit final .

Méthodes de production industrielle

Les méthodes de production industrielle d'AS-601811 ne sont pas largement documentées. la préparation implique généralement l'utilisation de techniques et de réactifs de synthèse organique standard, assurant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Structural Variants and Reactivity

The compound’s methyl groups at positions 4 and 8 influence its reactivity and biological activity. Key structural modifications and their effects include:

Biological Activity

The compound and its analogs are selective inhibitors of 5α-reductase type 1 , an enzyme involved in androgen metabolism. Key findings:

-

IC₅₀ values : For methyl-substituted derivatives (positions 1,4,5,6), IC₅₀ ranges from 7.6–20 nM , indicating high potency .

-

Selectivity : These compounds show minimal activity against 5α-reductase type 2, making them candidates for targeted therapies .

Substitution Reactions

-

Electrophilic substitution : Positions 8 and 6 are reactive sites for chlorine, methyl, or other electrophiles. For example, compound 47 (methyl at 4 and 8, Cl at 8) shows an IC₅₀ of 8.5 nM .

-

Double bond isomerization : Conversions between 1H- and 4aH-series via hydrogenation or dehydrogenation alter inhibitory activity .

Cycloaddition and Annulation

-

Aza-annulation : β-carboline derivatives undergo cyclization with oxalyl chloride or itaconic anhydride to form quinolizinone cores .

-

Pictet–Spängerler cyclization : Used to generate fused heterocycles, as seen in indoloquinolizidin-4-ones .

Research Findings and Data

| Compound | Substituents | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 45 | Methyl (4,8), H (8) | 15.6 | |

| 47 | Methyl (4,8), Cl (8) | 8.5 | |

| 39 | Methyl (4,8), H (8) | 7.6 |

Applications De Recherche Scientifique

AS-601811 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of 5α-reductase inhibition and androgen receptor modulation.

Biology: Investigated for its effects on cellular processes related to hair growth and skin conditions.

Mécanisme D'action

AS-601811 exerts its effects by inhibiting the enzyme 5α-reductase , which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, AS-601811 helps in managing conditions like hair loss and acne. Additionally, it modulates androgen receptors, influencing various androgen-dependent processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Finastéride : Un autre inhibiteur de la 5α-réductase utilisé dans le traitement de la perte de cheveux et de l'hypertrophie bénigne de la prostate.

Dutastéride : Un inhibiteur de la 5α-réductase plus puissant avec des applications similaires.

Spironolactone : Un antagoniste du récepteur des androgènes utilisé pour traiter l'acné et l'hirsutisme.

Unicité

AS-601811 est unique en raison de son double rôle d'inhibiteur de la 5α-réductase et de modulateur du récepteur des androgènes. Cette double fonctionnalité en fait un composé précieux pour l'étude et le traitement potentiel des conditions liées aux androgènes .

Activité Biologique

3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-, also known as AS-601811, is a heterocyclic compound notable for its unique fused ring system that includes a quinolizine moiety. Its molecular formula is with a molecular weight of approximately 227.3 g/mol. The compound has garnered attention in pharmacological research due to its potential biological activities.

Inhibition of Steroid 5-alpha-reductase

One of the primary biological activities attributed to 3H-Benzo(C)quinolizin-3-one is its inhibitory effect on steroid 5-alpha-reductase, an enzyme crucial in androgen metabolism. Studies have reported an IC50 value of approximately 19.95 µM , indicating its potential therapeutic applications for conditions related to androgen excess, such as benign prostatic hyperplasia and androgenic alopecia .

Structure-Activity Relationship (SAR)

A theoretical investigation involving a series of benzo[c]quinolizin-3-ones highlighted the correlation between molecular descriptors and biological activity. This study utilized methodologies such as Principal Components Analysis (PCA) and K-Nearest Neighbors (KNN) to identify active compounds based on their structural features .

Comparative Biological Activity

To better understand the biological activity of 3H-Benzo(C)quinolizin-3-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-8-chloro-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one | Contains chlorine substituent; similar core structure | Inhibitory activity against steroid enzymes |

| AS-601811 (3H-Benzo(C)quinolizin) | Identical structure; focus on medicinal chemistry | Known for similar biological activities |

| 1,2-Dihydroquinoline derivatives | Variations in saturation; different substituents | Diverse biological activities |

These comparisons illustrate how variations in substituents can significantly alter pharmacological properties while retaining a core quinolizine framework.

Pharmacological Studies

Several studies have focused on the pharmacological implications of 3H-Benzo(C)quinolizin-3-one:

- Inhibitory Studies : Research has demonstrated that derivatives of this compound can exhibit enhanced inhibitory effects on steroid enzymes compared to other benzo[c]quinolizin derivatives. This suggests potential for developing more effective treatments for androgen-related disorders .

- Theoretical Investigations : A comprehensive study analyzed 41 benzo[c]quinolizin-3-one derivatives for their inhibitory effects on human 5-alpha-reductase. The results indicated that specific structural modifications could lead to increased potency and selectivity .

Future Directions

The unique structural features of 3H-Benzo(C)quinolizin-3-one open avenues for further research into its biological activities:

- Medicinal Chemistry : Continued exploration into its synthesis and modification may yield new derivatives with improved therapeutic profiles.

- Neuropharmacology : Investigating its interactions with neurotransmitter systems could uncover novel applications in treating neurological disorders.

Propriétés

Numéro CAS |

194979-95-8 |

|---|---|

Formule moléculaire |

C15H17NO |

Poids moléculaire |

227.30 g/mol |

Nom IUPAC |

4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one |

InChI |

InChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3 |

Clé InChI |

SNEPAAKJPPNOQM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |

SMILES canonique |

CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AS-601811; AS 601811; AS601811; UNII-LIV8A6AE5F; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.